molecular formula C10H12BNO3 B13453061 (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid

Katalognummer: B13453061
Molekulargewicht: 205.02 g/mol
InChI-Schlüssel: PWAZSJIPGMUMQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to an indolinone core. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid typically involves the reaction of 3,3-dimethyl-2-oxoindoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wirkmechanismus

The mechanism of action of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including drug development and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is unique due to the presence of the dimethyl groups at the 3-position, which can influence its reactivity and stability. This structural feature makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective .

Eigenschaften

Molekularformel

C10H12BNO3

Molekulargewicht

205.02 g/mol

IUPAC-Name

(3,3-dimethyl-2-oxo-1H-indol-5-yl)boronic acid

InChI

InChI=1S/C10H12BNO3/c1-10(2)7-5-6(11(14)15)3-4-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13)

InChI-Schlüssel

PWAZSJIPGMUMQY-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)NC(=O)C2(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.